2,2,2-Trifluoro-N-hydroxy-N-phenylacetamide
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Overview
Description
2,2,2-Trifluoro-N-hydroxy-N-phenylacetamide is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of trifluoromethyl, hydroxy, and phenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-hydroxy-N-phenylacetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-hydroxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,2,2-trifluoro-N-phenylacetamide.
Reduction: Formation of 2,2,2-trifluoro-N-hydroxy-N-phenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-hydroxy-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-hydroxy-N-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoro-N-hydroxyacetamide
- 2,2,2-Trifluoro-N-methyl-N-phenylacetamide
Comparison: 2,2,2-Trifluoro-N-hydroxy-N-phenylacetamide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical and biological properties. Compared to 2,2,2-Trifluoro-N-phenylacetamide, the hydroxy group in this compound allows for additional hydrogen bonding interactions, enhancing its potential as an enzyme inhibitor. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications.
Properties
CAS No. |
40137-51-7 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-hydroxy-N-phenylacetamide |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(13)12(14)6-4-2-1-3-5-6/h1-5,14H |
InChI Key |
NQUCPZLKPQFTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C(F)(F)F)O |
Origin of Product |
United States |
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